(Chlorodifluoromethyl)benzene

Description

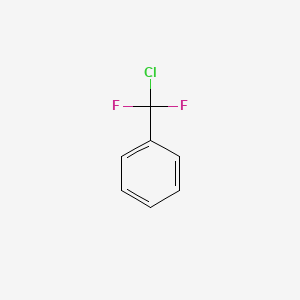

Structure

3D Structure

Properties

IUPAC Name |

[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSUKAMDJCKXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188452 | |

| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-50-8 | |

| Record name | (Chlorodifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Chlorodifluoromethyl)benzene synthesis and properties

An In-Depth Technical Guide to (Chlorodifluoromethyl)benzene: Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

(Chlorodifluoromethyl)benzene, also known by its synonym α-Chloro-α,α-difluorotoluene, is a pivotal fluorinated building block in modern organic synthesis. With the empirical formula C₇H₅ClF₂, this compound has garnered significant attention from researchers in pharmaceuticals, agrochemicals, and materials science.[1] Its value lies not merely in its own structure, but in its capacity to serve as a convenient and efficient precursor to the difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) moieties.

The strategic incorporation of these fluorinated groups into organic molecules can profoundly alter their physicochemical and biological properties.[2] The difluoromethyl group, for instance, is recognized as a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, while the difluoromethylene group can act as a stable mimic of an ethereal oxygen.[3][4] These substitutions can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, making them highly sought-after transformations in drug discovery.[2][5] This guide provides an in-depth analysis of the synthesis, properties, and critical applications of (Chlorodifluoromethyl)benzene, offering field-proven insights for professionals in research and development.

Physicochemical and Safety Properties

(Chlorodifluoromethyl)benzene is a colorless liquid at room temperature.[1][6] A comprehensive summary of its key physical and safety properties is essential for its proper handling and application in an experimental setting.

Table 1: Physicochemical Properties of (Chlorodifluoromethyl)benzene

| Property | Value | Source(s) |

| CAS Number | 349-50-8 | [1] |

| Molecular Formula | C₇H₅ClF₂ | [1] |

| Molecular Weight | 162.56 g/mol | [1] |

| Boiling Point | 142.6 °C | [6] |

| Density | 1.233 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.464 | [1][6] |

| Flash Point | 37.2 °C (99.0 °F) | [1] |

Safety and Handling

From a safety perspective, (Chlorodifluoromethyl)benzene is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[7][8]

-

Signal Word: Danger[1]

-

Hazard Classifications: Flammable Liquid 3, Acute Toxicity 2 (Inhalation), Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2.[1]

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautions: Users must wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[7][9] All sources of ignition should be eliminated from the handling area, and spark-proof tools should be used.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Synthesis of (Chlorodifluoromethyl)benzene

The most prevalent and industrially scalable method for synthesizing (Chlorodifluoromethyl)benzene involves the selective fluorination of (trichloromethyl)benzene, commonly known as benzotrichloride. This transformation requires precise control over reaction conditions to achieve the desired substitution of two chlorine atoms with fluorine while retaining the third chlorine.

Primary Synthetic Route: Controlled Fluorination of Benzotrichloride

The reaction of an α,α,α-trichloro aromatic compound with hydrogen fluoride (HF) in the presence of a catalyst is a high-yield method for preparing the corresponding α-chloro-α,α-difluoro compound.[10] The causality behind this choice is rooted in the high reactivity of HF and the ability to moderate this reactivity with a catalyst to prevent over-fluorination to the benzotrifluoride (Ph-CF₃) product.

Caption: Workflow for the synthesis of (Chlorodifluoromethyl)benzene.

Experimental Protocol: Catalytic Fluorination

The following is a representative protocol adapted from established industrial methods.[10]

-

Reactor Setup: Charge a suitable pressure-resistant reactor with the α,α,α-trichloro aromatic starting material (e.g., benzotrichloride). If the substrate is a solid, it can be melted before reaction.[10]

-

Catalyst Introduction: Introduce a Lewis acid catalyst capable of facilitating halogen exchange.

-

Reagent Addition: In the absence of a solvent, begin bubbling anhydrous hydrogen fluoride (HF) gas into the reactor. The amount of HF should be carefully metered, typically between 0.9 to 1.25 equivalents per chlorine atom to be replaced.[10]

-

Temperature Control: The reaction is exothermic. Maintain the temperature under relatively mild conditions (e.g., 40-85 °C) to control the reaction rate and selectivity.[10] Precise temperature control is critical; higher temperatures can lead to the formation of undesired, fully fluorinated byproducts.

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS) to determine the consumption of the starting material and the formation of the desired product.

-

Workup and Purification: Upon completion, vent the excess HF gas through a suitable scrubber. The crude product is then neutralized, washed, and purified, typically by fractional distillation, to yield pure (Chlorodifluoromethyl)benzene.

This self-validating system relies on the careful stoichiometry of HF and strict temperature control to ensure the reaction stops at the desired difluoro-chloro intermediate.

Chemical Reactivity and Mechanistic Insights

The primary utility of (Chlorodifluoromethyl)benzene in synthetic chemistry is its role as a precursor to difluorocarbene (:CF₂), a highly valuable reactive intermediate.[11]

Generation and Application of Difluorocarbene (:CF₂)

Difluorocarbene is a moderately electrophilic species that can react with a wide range of nucleophiles. Its generation from (Chlorodifluoromethyl)benzene can be initiated under basic conditions, which facilitates the elimination of HCl.

Caption: Generation of difluorocarbene and subsequent O-difluoromethylation.

This pathway makes (Chlorodifluoromethyl)benzene a valuable reagent for difluoromethylation reactions, particularly for heteroatom nucleophiles.

Protocol: O-Difluoromethylation of a Phenol

This protocol illustrates a common application of in-situ generated difluorocarbene.

-

Setup: To a solution of a substituted phenol in a suitable solvent (e.g., MeCN/H₂O mixture), add a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).

-

Reagent Addition: Add (Chlorodifluoromethyl)benzene (typically 2-5 equivalents) to the mixture.

-

Heating: Heat the reaction mixture (e.g., 50-80 °C) for several hours. The elevated temperature facilitates the formation of difluorocarbene and its subsequent reaction.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting phenol is consumed.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired aryl difluoromethyl ether (Ar-O-CF₂H).

The choice of base and solvent is critical for balancing the rate of carbene generation with its reaction rate with the substrate, minimizing undesired side reactions.

Applications in Drug Development and Materials Science

The unique properties imparted by fluorine make (Chlorodifluoromethyl)benzene a valuable tool for medicinal chemists and material scientists.

Role in Medicinal Chemistry

The introduction of a difluoromethyl (-CF₂H) or difluoromethylene (-CF₂) group can significantly enhance the therapeutic profile of a drug candidate.[12]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated motifs resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[12]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with biological targets.[2][12]

-

Hydrogen Bonding: The hydrogen atom in a -CF₂H group can act as a hydrogen bond donor, allowing it to form key interactions with protein targets, mimicking the behavior of a hydroxyl group.[13]

-

Conformational Control: The steric and electronic effects of fluorine can influence molecular conformation, locking the molecule into a bioactive shape that enhances its potency.[2]

The development of new difluorocarbene precursors, including (Chlorodifluoromethyl)benzene derivatives, has been instrumental in making these valuable transformations more accessible for the late-stage functionalization of complex molecules.[13][14]

Applications in Materials Science

Beyond pharmaceuticals, (Chlorodifluoromethyl)benzene and its derivatives are precursors to advanced materials. For example, α,α′-dichloro-α,α,α′,α′-tetrafluoro-p-xylene, a related compound synthesized by a similar methodology, is a known precursor for creating inter-layer dielectric materials used in semiconductor manufacturing and for developing inert, transparent conformal coatings for electronic components.[10]

Conclusion

(Chlorodifluoromethyl)benzene is more than just a chemical intermediate; it is a gateway to a host of high-value fluorinated motifs essential for modern science. Its synthesis via controlled fluorination of benzotrichloride is a robust and scalable process. Its primary utility as a difluorocarbene precursor provides a reliable method for the synthesis of difluoromethyl ethers and other fluorinated compounds. For researchers and professionals in drug development, understanding the synthesis, reactivity, and safe handling of this compound is crucial for leveraging the powerful effects of fluorine to design the next generation of medicines and advanced materials.

References

-

1,4-Bis(chlorodifluoromethyl)benzene | C8H4Cl2F4 | CID 611125. PubChem. [Link]

- Method of making α-chloro-α,α-difluoro aromatic compounds.

-

(chlorodifluoromethyl)benzene (C7H5ClF2). PubChemLite. [Link]

-

Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium. PubMed. [Link]

-

Benzene, 1-chlorodifluoromethyl-4-dichlorofluoromethyl-. SpectraBase. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

-

A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. ACS Publications. [Link]

-

Development of a new difluorocarbene precursor. ResearchGate. [Link]

-

METHYLATION OF α-PHENETHYL ALCOHOL. Organic Syntheses. [Link]

-

Benzene, 1-(chloromethyl)-4-fluoro-. NIST WebBook. [Link]

-

Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium. ResearchGate. [Link]

-

Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. Beilstein Journal of Organic Chemistry. [Link]

-

Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. Chinese Chemical Society. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. PubMed. [Link]

-

Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. (Chlorodifluoromethyl)benzene 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. (CHLORODIFLUOROMETHYL)BENZENE CAS#: 349-50-8 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. US6222078B1 - Method of making α-chloro-α,α-difluoro aromatic compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Bis(chlorodifluoromethyl)benzene | 52695-47-3 | Benchchem [benchchem.com]

- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 14. BJOC - Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles [beilstein-journals.org]

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

An In-depth Technical Guide to (Chlorodifluoromethyl)benzene for Advanced Research and Pharmaceutical Development

The introduction of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] Among the diverse array of fluorine-containing building blocks, (Chlorodifluoromethyl)benzene (CAS No. 349-50-8) emerges as a particularly versatile intermediate. Its chlorodifluoromethyl (-CF2Cl) group serves not merely as a static structural element but as a reactive handle—a "difluorinated linchpin"—that opens avenues for rapid molecular diversification, making it an invaluable tool for researchers and drug development professionals.[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in field-proven insights for the senior scientist.

Section 1: Core Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is paramount for its effective and safe utilization in experimental design. (Chlorodifluoromethyl)benzene is a colorless liquid under standard conditions.[3] Its key identifiers and properties are summarized below.

1.1: Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 349-50-8 | [4][5] |

| Molecular Formula | C₇H₅ClF₂ | [4][5] |

| Molecular Weight | 162.56 g/mol | [4][5] |

| Density | 1.233 g/mL at 25 °C | [3][4] |

| Boiling Point | 142.6 °C | [3] |

| Flash Point | 37.2 °C (99.0 °F) | [4][5] |

| Refractive Index | n20/D 1.464 | [4][5] |

| InChI Key | RPSUKAMDJCKXAF-UHFFFAOYSA-N | [4][5] |

| SMILES | FC(F)(Cl)c1ccccc1 | [4][5] |

1.2: Hazard and Safety Data

(Chlorodifluoromethyl)benzene is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4][5] Adherence to appropriate safety protocols is critical to mitigate risks.

| Hazard Classification | GHS Hazard Statement(s) | Precautionary Code(s) |

| Flammable Liquid, Cat. 3 | H226: Flammable liquid and vapor | P210 |

| Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed | P301 + P312 |

| Skin Irritation, Cat. 2 | H315: Causes skin irritation | - |

| Eye Irritation, Cat. 2 | H319: Causes serious eye irritation | P305 + P351 + P338 |

| Acute Toxicity, Inhalation, Cat. 2 | H330: Fatal if inhaled | P304 + P340 + P310 |

| STOT SE, Cat. 3 | H335: May cause respiratory irritation | - |

Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All sources of ignition should be eliminated from the work area.[6][7]

Section 2: Synthesis and Strategic Reactivity

The utility of (Chlorodifluoromethyl)benzene stems from its accessibility and the versatile reactivity of the -CF2Cl group. Modern synthetic methods allow for its direct installation onto aromatic rings, providing a crucial entry point for further chemical exploration.

2.1: Synthesis via Visible-Light Promoted Radical Chlorodifluoromethylation

A robust and operationally simple method for synthesizing (Chlorodifluoromethyl)benzene involves the direct radical chlorodifluoromethylation of benzene.[2] This approach leverages visible-light photoredox catalysis, which offers mild reaction conditions and broad functional group tolerance, making it highly attractive for complex molecule synthesis.[2][8]

Objective: To synthesize (Chlorodifluoromethyl)benzene from benzene via a visible-light-mediated radical reaction.

Materials:

-

Benzene (starting material)

-

Chlorodifluoroacetic anhydride (CF2Cl source)

-

Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂, photocatalyst)

-

Pyridine N-oxide (additive)

-

Acetonitrile (solvent)

-

Blue LED light source

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add benzene (1.0 equiv.), chlorodifluoroacetic anhydride (1.5 equiv.), pyridine N-oxide (1.5 equiv.), and Ru(bpy)₃Cl₂ (1 mol %).

-

Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration.

-

Degassing: Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Initiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed.

-

Workup: Upon completion, quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield pure (Chlorodifluoromethyl)benzene.[2]

Caption: Workflow for the synthesis of (Chlorodifluoromethyl)benzene.

2.2: The -CF2Cl Group as a "Difluorinated Linchpin"

The synthetic power of (Chlorodifluoromethyl)benzene lies in the reactivity of the -CF2Cl group, which serves as a versatile precursor to other valuable difluoromethyl moieties.[2] This transformability is crucial in drug discovery for structure-activity relationship (SAR) studies.

-

Reductive Dechlorination: The chlorine atom can be selectively removed under basic hydrogenolysis conditions to generate the corresponding difluoromethyl (-CF2H) group.[2] The -CF2H group is a highly sought-after bioisostere for hydroxyl and thiol groups and can act as a hydrogen bond donor.[9]

-

Nucleophilic Substitution: The C-Cl bond can be targeted for substitution reactions, enabling the introduction of various nucleophiles to generate diverse aryl-CF2-Nu structures.

-

Radical Reactions: The chlorodifluoromethyl group can be a source of the PhCF₂ radical, which can be trapped by various partners to form new C-C bonds.[10]

This multi-faceted reactivity allows chemists to rapidly generate a library of analogs from a single intermediate, accelerating the drug discovery process.

Caption: The -CF2Cl group as a linchpin for molecular diversification.

Section 3: Applications in Pharmaceutical Research

The incorporation of fluorinated groups is a proven strategy to enhance the drug-like properties of a molecule.[1] (Chlorodifluoromethyl)benzene provides a gateway to introduce difluorinated motifs that are of high interest in medicinal chemistry.

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Replacing a metabolically labile position on an aromatic ring with a -CF2H or related group (derived from -CF2Cl) can block this pathway, thereby increasing the compound's half-life and bioavailability.

-

Modulation of Physicochemical Properties: Fluorine substitution significantly alters a molecule's lipophilicity (logP) and acidity/basicity (pKa). These parameters are critical for membrane permeability, solubility, and target binding affinity. The -CF2H group, for instance, is more lipophilic than a hydroxyl group but can still participate in hydrogen bonding.

-

Bioisosterism: The difluoromethylene (-CF2-) group is a well-established bioisostere for an ether oxygen, while the difluoromethyl (-CF2H) group can mimic hydroxyl or thiol groups.[9][11] This strategy of bioisosteric replacement allows for the fine-tuning of a lead compound's properties to overcome liabilities while retaining desired biological activity.[11]

The utility of (Chlorodifluoromethyl)benzene as a synthetic intermediate grants access to these crucial motifs, particularly for electron-rich aromatic systems where direct difluoromethylation can be challenging.[2]

References

-

1,4-Bis(chlorodifluoromethyl)benzene | C8H4Cl2F4 | CID 611125. PubChem. [Link]

-

Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. National Institutes of Health (NIH). [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Taylor & Francis Online. [Link]

-

(Chlorodifluoromethyl)benzene 5 g | Buy Online. MilliporeSigma. [Link]

-

1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394. PubChem. [Link]

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. National Institutes of Health (NIH). [Link]

-

Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. Beilstein Journals. [Link]

- US3465051A - Chloromethylation of benzene compounds.

-

Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

-

Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. PubMed. [Link]

Sources

- 1. 1,3-Bis(chlorodifluoromethyl)benzene | 52695-47-3 | Benchchem [benchchem.com]

- 2. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (CHLORODIFLUOROMETHYL)BENZENE CAS#: 349-50-8 [m.chemicalbook.com]

- 4. (Chlorodifluoromethyl)benzene 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (氯二氟甲基)苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. BJOC - Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-Chloro-2-(chlorodifluoromethyl)benzene|CAS 115345-92-1 [benchchem.com]

- 11. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (Chlorodifluoromethyl)benzene for Researchers and Drug Development Professionals

Abstract

(Chlorodifluoromethyl)benzene is a pivotal fluorinated building block in contemporary organic synthesis, finding extensive application in the design and development of novel pharmaceuticals and agrochemicals. The unique electronic properties of the chlorodifluoromethyl moiety impart valuable characteristics to target molecules, including altered lipophilicity, enhanced metabolic stability, and modified bioavailability. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of (chlorodifluoromethyl)benzene, its synthesis and purification, detailed spectral analysis, and a thorough examination of its reactivity. By elucidating the mechanistic underpinnings of its key reactions and providing practical experimental insights, this document aims to equip researchers, chemists, and drug development professionals with the essential knowledge to effectively and safely utilize this versatile reagent in their scientific endeavors.

Introduction: The Emerging Role of Difluoromethyl-Containing Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2] The difluoromethyl group (CF2H), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities.[3] Its ability to act as a lipophilic hydrogen bond donor can lead to improved target engagement and enhanced membrane permeability. (Chlorodifluoromethyl)benzene serves as a key precursor for the introduction of the valuable difluoromethyl group into a wide array of molecular architectures. A comprehensive understanding of its properties and reactivity is therefore crucial for its effective application in the synthesis of next-generation therapeutics and crop protection agents.

Physicochemical Properties of (Chlorodifluoromethyl)benzene

A thorough knowledge of the physicochemical properties of (chlorodifluoromethyl)benzene is fundamental for its safe handling, the design of efficient synthetic procedures, and the successful scale-up of reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C7H5ClF2 | [4] |

| Molecular Weight | 162.56 g/mol | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | 146 °C | [4] |

| Density | ~1.233 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.4182 | [4] |

| CAS Number | 349-50-8 |

Synthesis and Purification

Synthetic Pathway: Fluorination of Benzotrichloride

The industrial synthesis of (chlorodifluoromethyl)benzene is typically achieved through the controlled fluorination of benzotrichloride (α,α,α-trichlorotoluene). This reaction is commonly catalyzed by antimony pentachloride (SbCl5) and utilizes anhydrous hydrogen fluoride (HF) as the fluorinating agent.

Overall Reaction: C₆H₅CCl₃ + 2HF --(SbCl₅ catalyst)--> C₆H₅CF₂Cl + 2HCl

The reaction proceeds through a stepwise substitution of chlorine atoms with fluorine. The Lewis acidic catalyst, antimony pentachloride, facilitates the polarization and cleavage of the C-Cl bonds, making the benzylic carbon more susceptible to nucleophilic attack by fluoride ions. Careful control of the reaction conditions, including temperature, pressure, and stoichiometry of HF, is critical to achieve the desired degree of fluorination and minimize the formation of byproducts such as benzotrifluoride (C₆H₅CF₃).

Caption: General workflow for the synthesis and purification of (chlorodifluoromethyl)benzene.

Experimental Protocol: Synthesis

Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety measures in place.

-

Reactor Preparation: A high-pressure autoclave reactor is charged with benzotrichloride and a catalytic amount of antimony pentachloride.

-

Fluorination: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (2 equivalents) is carefully introduced.

-

Reaction Conditions: The mixture is heated to a temperature of 60-80 °C and the pressure is maintained at 20-45 atm. The reaction is typically stirred for several hours.

-

Work-up: After cooling and venting the excess HF, the reaction mixture is carefully poured onto ice. The organic layer is separated, washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then washed with water.

-

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

Purification via Fractional Distillation

The crude (chlorodifluoromethyl)benzene is purified by fractional distillation under atmospheric or reduced pressure.[5][6][7][8]

-

Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer, is assembled.

-

Distillation: The crude product is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensations and vaporizations occur, leading to a separation of components based on their boiling points.

-

Fraction Collection: The fraction that distills at the boiling point of (chlorodifluoromethyl)benzene (approximately 146 °C at atmospheric pressure) is collected.

Analytical Characterization: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.2-7.6 ppm) corresponding to the five protons on the benzene ring. The proton of the CF₂H group is not present in (chlorodifluoromethyl)benzene.[9][10]

-

¹³C NMR: The spectrum will exhibit signals for the aromatic carbons, with the carbon attached to the CF₂Cl group showing a characteristic chemical shift and coupling to the fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing this compound. It is expected to show a singlet for the two equivalent fluorine atoms. The chemical shift will be in the characteristic region for difluoromethyl groups.[11][12][13][14][15]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of (chlorodifluoromethyl)benzene will display a molecular ion peak (M⁺) at m/z 162. The isotopic pattern of the molecular ion will show the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns include the loss of a chlorine radical (M⁺ - Cl) and the loss of the CF₂Cl group.[16][17][18][19][20]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹) which are indicative of the fluorinated group.

Chemical Reactivity and Synthetic Applications

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophiles, the presence of the electron-withdrawing -CF₂Cl group can activate the benzene ring for nucleophilic aromatic substitution (SNAr), particularly if other activating groups are present.[21][22][23][24][25]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: Simplified mechanism of the SNAr reaction.

Electrophilic Aromatic Substitution

The -CF₂Cl group is an electron-withdrawing group due to the high electronegativity of the fluorine and chlorine atoms. This deactivates the benzene ring towards electrophilic attack. The inductive effect is dominant, and therefore, the -CF₂Cl group is expected to be a meta-director.[26][27][28][29][30]

Directing Effect: The electron-withdrawing nature of the -CF₂Cl group destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate formed during meta attack. Consequently, electrophilic substitution occurs preferentially at the meta position.

Applications in Pharmaceutical and Agrochemical Synthesis

(Chlorodifluoromethyl)benzene is a valuable precursor for introducing the difluoromethyl moiety into complex molecules. While a direct synthesis of a marketed drug from this specific starting material is not readily found in the public literature, its utility is demonstrated by the synthesis of numerous research compounds and its analogy to other fluorinated building blocks. For instance, related difluoromethylated compounds are key components in the synthesis of various therapeutic agents, including antivirals and enzyme inhibitors. The anti-HIV drug Efavirenz, for example, contains a trifluoromethyl group, highlighting the importance of fluorinated substituents in this class of drugs.[31][32][33][34][35][36] The difluoromethyl group, accessible from precursors like (chlorodifluoromethyl)benzene, offers a nuanced alternative to the trifluoromethyl group for fine-tuning the properties of drug candidates.[1][2][3][37]

Safety and Handling

(Chlorodifluoromethyl)benzene is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

(Chlorodifluoromethyl)benzene is a versatile and valuable reagent for the introduction of the difluoromethyl group in organic synthesis. Its well-defined physicochemical properties, coupled with a clear understanding of its reactivity in both nucleophilic and electrophilic substitution reactions, make it an important tool for medicinal and agricultural chemists. This guide provides the foundational knowledge and practical insights necessary for the safe and effective utilization of (chlorodifluoromethyl)benzene in the development of novel and improved chemical entities.

References

- 1. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]

- 5. Purification [chem.rochester.edu]

- 6. chembam.com [chembam.com]

- 7. benchchem.com [benchchem.com]

- 8. How To [chem.rochester.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. quora.com [quora.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. azom.com [azom.com]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. benchchem.com [benchchem.com]

- 18. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. youtube.com [youtube.com]

- 20. notes.fluorine1.ru [notes.fluorine1.ru]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. youtube.com [youtube.com]

- 23. iscnagpur.ac.in [iscnagpur.ac.in]

- 24. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 25. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 26. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 27. organicchemistrytutor.com [organicchemistrytutor.com]

- 28. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. m.youtube.com [m.youtube.com]

- 31. US8604189B2 - Process for the preparation of Efavirenz - Google Patents [patents.google.com]

- 32. nbinno.com [nbinno.com]

- 33. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 35. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]

- 36. researchgate.net [researchgate.net]

- 37. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Chlorodifluoromethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—are invaluable tools for optimizing lead compounds into viable drug candidates.[1] Among the diverse array of fluorinated building blocks, (Chlorodifluoromethyl)benzene, also known as α-chloro-α,α-difluorotoluene, emerges as a particularly versatile and reactive intermediate.

This technical guide provides a comprehensive overview of (Chlorodifluoromethyl)benzene, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, detail a robust synthetic protocol, explore its subsequent chemical transformations, and contextualize its significance as a precursor to high-value motifs in pharmaceutical research.

Core Molecular Properties

A foundational understanding of a chemical building block begins with its fundamental physicochemical properties. (Chlorodifluoromethyl)benzene is a liquid at room temperature with a distinct set of characteristics that are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅ClF₂ | |

| Molecular Weight | 162.56 g/mol | |

| CAS Number | 349-50-8 | |

| Appearance | Colorless Liquid | |

| Density | 1.233 g/mL at 25 °C | |

| Boiling Point | 142.6 °C | ChemicalBook |

| Refractive Index | n20/D 1.464 | |

| Flash Point | 37.2 °C (99.0 °F) |

Synthesis of (Chlorodifluoromethyl)benzene

The primary industrial synthesis of (Chlorodifluoromethyl)benzene involves the controlled fluorination of benzotrichloride (α,α,α-trichlorotoluene). This transformation is a halogen exchange (HALEX) reaction, where chlorine atoms are substituted by fluorine. A particularly effective method, detailed in U.S. Patent 6,222,078 B1, utilizes anhydrous hydrogen fluoride (HF) in the presence of a catalyst.[1]

The causality behind this choice of reagents is rooted in efficiency and selectivity. Benzotrichloride is a readily available commodity chemical, produced by the free-radical chlorination of toluene. The use of anhydrous HF allows for the direct replacement of C-Cl bonds with C-F bonds. Critically, the reaction conditions can be controlled to favor the formation of the chlorodifluoromethyl group over the trifluoromethyl group, preserving a reactive chlorine handle for subsequent transformations.

Caption: Synthesis of (Chlorodifluoromethyl)benzene via HALEX reaction.

Experimental Protocol: Synthesis from Benzotrichloride

The following protocol is adapted from the principles described in U.S. Patent 6,222,078 B1 and represents a self-validating system for laboratory-scale synthesis.[1]

Safety Precaution: This reaction involves anhydrous hydrogen fluoride (HF), which is extremely corrosive and toxic. All steps must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves and a face shield. An HF exposure kit (calcium gluconate) must be readily available.

-

Reactor Preparation:

-

Equip a pressure-resistant reactor (e.g., Hastelloy or PFA-lined) with a magnetic stirrer, thermocouple, gas inlet, and a condenser cooled with a cryogen (e.g., dry ice/acetone).

-

Thoroughly dry all apparatus to prevent the formation of highly corrosive hydrofluoric acid. Purge the system with an inert gas (e.g., nitrogen or argon).

-

-

Charging the Reactor:

-

Charge the reactor with benzotrichloride (1.0 eq) and a suitable catalyst (e.g., a Lewis acid like SbCl₅, typically 1-5 mol%).

-

If desired, an inert solvent such as benzotrifluoride (BTF) can be used to aid in heat transfer and prevent solidification in the condenser.[1]

-

-

Reaction Execution:

-

Heat the reactor to approximately 70-80 °C to ensure all components are in the liquid phase before introducing HF.

-

Slowly introduce anhydrous hydrogen fluoride (HF) gas below the surface of the stirred reaction mixture. Approximately 2.0 to 2.5 equivalents of HF are required to replace two chlorine atoms.

-

The reaction is exothermic. Maintain the internal temperature between 40 °C and 85 °C for optimal selectivity.[1] The use of a lower temperature range (50-70 °C) after the initial HF addition can improve control.[1]

-

-

Monitoring and Workup:

-

Monitor the reaction progress by taking aliquots (handled with extreme care) and analyzing them by Gas Chromatography (GC) or ¹⁹F NMR to track the conversion of benzotrichloride and the formation of the desired product.

-

Once the desired conversion is achieved, stop the HF flow and carefully vent the excess HF through a basic scrubber (e.g., aqueous KOH or soda lime).

-

Purge the system with nitrogen to remove any residual HF.

-

-

Purification:

-

Cool the crude reaction mixture. Carefully quench any remaining catalyst by washing with water and a dilute base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure (Chlorodifluoromethyl)benzene.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of (Chlorodifluoromethyl)benzene lies in the dual reactivity of the chlorodifluoromethyl group. The chlorine atom can be displaced or participate in cross-coupling reactions, while the entire CF₂Cl group can be generated as a radical species for addition to other molecules. This makes it a powerful tool for diversification.

The Chlorodifluoromethyl Group as a Synthetic Handle

Recent research has highlighted that the chlorodifluoromethyl group is more than just a precursor to the difluoromethyl (-CF₂H) group; it is a versatile functional handle in its own right. A key publication by McAtee and Stephenson demonstrated that the CF₂Cl group can be readily converted into other valuable functionalities.[1] This capability allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery.

Caption: Diversification pathways for (Chlorodifluoromethyl)benzene.

Experimental Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol provides a representative workflow for using (Chlorodifluoromethyl)benzene as an aryl halide in a Suzuki cross-coupling reaction. The C-Cl bond in the CF₂Cl group is generally less reactive in Pd-catalyzed couplings than an aromatic C-Br or C-I bond, but coupling is feasible under appropriate conditions, demonstrating its potential as a building block.

-

Reagent Preparation:

-

In a dry Schlenk flask under an inert atmosphere (argon), add the arylboronic acid (1.2 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst system. A common system is Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like SPhos or XPhos (4-10 mol%).

-

-

Reaction Assembly:

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the flask.

-

Add (Chlorodifluoromethyl)benzene (1.0 eq) via syringe.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

-

Monitoring and Workup:

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

-

Applications in Drug Development and Medicinal Chemistry

The primary value of (Chlorodifluoromethyl)benzene in drug development is its role as an efficient precursor to the difluoromethyl group (-CF₂H) . The CF₂H group has garnered significant interest as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] It can act as a lipophilic hydrogen bond donor, a unique property that allows it to mimic the interactions of more polar groups while simultaneously increasing the molecule's overall lipophilicity and metabolic stability.[2]

The conversion of the Ar-CF₂Cl motif to the target Ar-CF₂H is typically achieved via reduction, for example, using zinc dust or tributyltin hydride. This two-step sequence—installing the CF₂Cl group followed by reduction—is often more practical and higher-yielding than direct difluoromethylation, especially for electron-rich aromatic systems.[1][3]

While specific FDA-approved drugs containing the (Chlorodifluoromethyl)benzene scaffold itself are not prominent, its utility is demonstrated by its role in synthesizing complex fluorinated molecules that are analogues of known pharmaceuticals or key intermediates in discovery programs. For example, nickel-catalyzed processes have been developed to couple chlorodifluoromethane with aryl chlorides to install the CF₂H group onto commercially available drugs like fenofibrate and sibutramine, showcasing the importance of this moiety.[4] (Chlorodifluoromethyl)benzene provides an alternative, bench-stable liquid starting material to achieve similar transformations.

The ability to introduce the CF₂Cl group and then convert it to CF₂H provides a powerful strategy for:

-

Blocking Metabolic Hotspots: Replacing a metabolically labile C-H bond with a robust C-F bond.

-

Modulating Lipophilicity (LogP): Fine-tuning the molecule's ability to cross cell membranes.

-

Improving Target Binding: The CF₂H group can form crucial hydrogen bonds with protein targets that a simple methyl or phenyl group cannot.[2]

Safety and Handling

(Chlorodifluoromethyl)benzene is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and is fatal if inhaled. It may also cause respiratory irritation.[5]

-

Precautions: Work in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

(Chlorodifluoromethyl)benzene is a valuable and versatile building block for the synthesis of advanced fluorinated molecules. Its robust synthesis from commodity starting materials and the multifaceted reactivity of the chlorodifluoromethyl group make it a powerful tool for chemists, particularly in the pharmaceutical industry. Its primary role as an efficient precursor to the medicinally vital difluoromethyl group ensures its continued relevance in the design and development of next-generation therapeutics. Understanding its synthesis, reactivity, and safe handling is essential for any researcher looking to leverage the unique advantages of fluorine chemistry.

References

-

McAtee, J. R., & Stephenson, C. R. J. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Journal of the American Chemical Society, 140(24), 7749–7753. Available at: [Link]

-

Wang, F., et al. (2017). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 8, 1475. Available at: [Link]

-

Mizuta, S., et al. (2013). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 18(1), 1215-1237. Available at: [Link]

-

Zhang, X., et al. (2017). Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium. Nature Communications, 8, 1470. Available at: [Link]

-

Gopal, K., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(16), 9113-9177. Available at: [Link]

- Mandal, S., et al. (2001). Method of making α-chloro-α,α-difluoro aromatic compounds. U.S. Patent No. 6,222,078 B1.

Sources

- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data for (Chlorodifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chlorodifluoromethyl)benzene, also known as α-chloro-α,α-difluorotoluene, is a halogenated aromatic compound with the chemical formula C₇H₅ClF₂.[1][2] Its unique combination of a phenyl ring and a chlorodifluoromethyl group makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the spectroscopic characteristics of (Chlorodifluoromethyl)benzene is therefore essential for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Chlorodifluoromethyl)benzene. It is designed to serve as a practical resource for scientists, offering not only spectral data but also insights into the experimental considerations and interpretation of the observed spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For (Chlorodifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, such as the chlorodifluoromethyl group, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

Expected Spectrum: The ¹H NMR spectrum of (Chlorodifluoromethyl)benzene is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the electron-withdrawing nature of the -CClF₂ group, the aromatic protons will be deshielded compared to those of unsubstituted benzene (δ ≈ 7.34 ppm). The protons on the phenyl ring are chemically distinct and will likely appear as a complex multiplet due to spin-spin coupling between them.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of (Chlorodifluoromethyl)benzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a standard pulse sequence for ¹H acquisition.

-

-

Data Acquisition: Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation: The integrated area of the aromatic multiplet should correspond to five protons. The specific splitting pattern within the multiplet can provide information about the relative positions of the protons on the ring, although it may be complex and require simulation for full analysis.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. The carbon atom directly bonded to the electron-withdrawing chlorodifluoromethyl group is expected to be significantly deshielded.

Expected Spectrum: The ¹³C NMR spectrum of (Chlorodifluoromethyl)benzene will show several signals corresponding to the different carbon environments in the molecule. The carbon of the -CClF₂ group will appear at a characteristic downfield shift and will be split into a triplet due to coupling with the two fluorine atoms. The aromatic carbons will appear in the typical range for substituted benzenes (approximately 120-140 ppm). Due to the substituent, there will be four distinct signals for the aromatic carbons: the ipso-carbon (attached to the -CClF₂ group), ortho, meta, and para carbons.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise.

-

Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-200 ppm).

-

-

Data Acquisition: Acquire the FID with a sufficient number of scans, as ¹³C has a low natural abundance.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation: The proton-decoupled spectrum will show singlet peaks for each unique carbon environment, except for the carbon of the -CClF₂ group which will be a triplet. The chemical shifts of the aromatic carbons can be assigned based on established substituent effects.

¹⁹F NMR Spectroscopy

Theoretical Principles: Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information.

Expected Spectrum: The ¹⁹F NMR spectrum of (Chlorodifluoromethyl)benzene is expected to show a single signal for the two equivalent fluorine atoms. This signal will likely be a singlet in a proton-decoupled spectrum. The chemical shift will be in a region characteristic of difluoromethyl groups attached to an aromatic ring.

Experimental Protocol:

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup:

-

Tune the probe to the ¹⁹F frequency.

-

Use a standard pulse sequence for ¹⁹F acquisition, often with proton decoupling.

-

Set an appropriate spectral width to cover the expected chemical shift range for organofluorine compounds.

-

-

Data Acquisition: Acquire the FID. ¹⁹F NMR is a sensitive technique, so fewer scans are typically needed compared to ¹³C NMR.

-

Data Processing: Process the data as with other NMR experiments. The chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm).

Data Interpretation: The presence of a single signal confirms the presence of the -CClF₂ group with two equivalent fluorine atoms. The chemical shift provides a key identifier for this functional group.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional groups present in the molecule.

Expected Spectrum: The IR spectrum of (Chlorodifluoromethyl)benzene will exhibit characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

-

Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.

-

Aromatic C=C stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

-

C-F stretching: The carbon-fluorine bonds will show strong absorption bands, typically in the 1000-1400 cm⁻¹ region.

-

C-Cl stretching: The carbon-chlorine bond stretching vibration is expected to appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

Experimental Protocol:

-

Sample Preparation:

-

Liquid Film: For a neat liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the solvent.

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum can be analyzed for the positions and intensities of the absorption bands.

Data Interpretation: The presence of the characteristic aromatic and C-F/C-Cl stretching bands provides strong evidence for the structure of (Chlorodifluoromethyl)benzene. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane bending bands below 900 cm⁻¹ can also provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum shows the relative abundance of the molecular ion and its various fragment ions.

Expected Spectrum: The mass spectrum of (Chlorodifluoromethyl)benzene will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (162.56 g/mol ). Due to the presence of chlorine, there will be an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

-

Fragmentation: The molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule would include the loss of a chlorine atom, a fluorine atom, or the entire chlorodifluoromethyl group. The fragmentation pattern can be complex but provides a unique fingerprint for the molecule.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

Data Interpretation: The mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern. The isotopic pattern of chlorine is a key diagnostic feature.

Table 1: Summary of Spectroscopic Data for (Chlorodifluoromethyl)benzene

| Spectroscopic Technique | Feature | Observed/Expected Value |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 162 (¹²C₇H₅³⁵Cl¹⁹F₂) |

| M+2 Isotope Peak | m/z 164 (¹²C₇H₅³⁷Cl¹⁹F₂) | |

| Major Fragments | Expected at m/z 127 ([M-Cl]⁺), 91 ([C₇H₅F₂]⁺), 77 ([C₆H₅]⁺) |

Note: Specific NMR and IR data are not publicly available in comprehensive databases at the time of this writing. The expected values are based on the known effects of the substituents and general spectroscopic principles.

Visualization of Experimental Workflows

Caption: Workflow for the spectroscopic analysis of (Chlorodifluoromethyl)benzene.

Conclusion

References

-

(Chlorodifluoromethyl)benzene 96%. Sigma-Aldrich.

-

(chlorodifluoromethyl)benzene (C7H5ClF2). PubChem.

-

(CHLORODIFLUOROMETHYL)-BENZENE. SpectraBase.

- Supporting Information for publications in organic chemistry often contain detailed experimental procedures and spectroscopic data. These can be found by searching for the compound's CAS number (349-50-8)

-

Journals such as the Journal of Fluorine Chemistry are excellent resources for spectroscopic data of fluorinated compounds.

- General protocols for NMR, IR, and MS can be found in standard organic chemistry laboratory manuals and spectroscopy textbooks.

Sources

Discovery and history of (Chlorodifluoromethyl)benzene

An In-depth Technical Guide to (Chlorodifluoromethyl)benzene: From Discovery to Modern Synthetic Applications

Abstract

(Chlorodifluoromethyl)benzene, a seemingly simple halogenated toluene derivative, represents a significant building block in the landscape of modern synthetic chemistry. Its utility, particularly in the fields of medicinal chemistry and materials science, is derived from the unique physicochemical properties imparted by the chlorodifluoromethyl (-CF₂Cl) moiety. This guide provides a comprehensive exploration of the compound, tracing its origins from the broader history of organofluorine chemistry to its specific synthesis, characterization, and the strategic rationale behind its application in drug development. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and examine the electronic and steric effects that make this molecule a valuable tool for researchers and drug development professionals.

A Historical Perspective: The Rise of Organofluorine Chemistry

The journey of (Chlorodifluoromethyl)benzene is intrinsically linked to the broader history of organofluorine chemistry. While elemental fluorine was not isolated until 1886 by Henri Moissan, the first organofluorine compounds were synthesized decades earlier through halogen exchange (halex) reactions.[1] Alexander Borodin reported the first nucleophilic substitution of a halogen by fluoride in 1862, a foundational reaction that remains a cornerstone of industrial fluorochemical synthesis today.[1]

The 20th century, particularly the period surrounding World War II, witnessed a dramatic surge in research into fluorinated organic compounds.[1][2] This was driven by the need for materials with exceptional stability, such as the fluorocarbons required for uranium enrichment during the Manhattan Project.[1] This era established robust methods for introducing fluorine into organic molecules and highlighted the profound impact of fluorination on chemical and physical properties. Aromatic compounds featuring fluorinated side chains, first reported by Swarts in 1898, became a focal point of this research, paving the way for the eventual synthesis and study of molecules like (Chlorodifluoromethyl)benzene.[2]

Synthesis and Mechanistic Insights

The preparation of (Chlorodifluoromethyl)benzene is a classic example of controlled halogen exchange, a process that requires careful selection of reagents and conditions to achieve the desired degree of fluorination. The most common and industrially viable route begins with the readily available precursor, benzotrichloride (α,α,α-trichlorotoluene).

Core Methodology: The Swarts Reaction

The primary method for synthesizing (Chlorodifluoromethyl)benzene is a variation of the Swarts reaction, which involves the partial fluorination of a polychlorinated carbon center.

-

Precursor Selection: Benzotrichloride is the ideal starting material. It can be synthesized via the free-radical photochlorination of toluene. The three chlorine atoms on the benzylic carbon are susceptible to nucleophilic substitution by fluoride.

-

Fluorinating Agent & Catalyst: The reaction typically employs a combination of antimony trifluoride (SbF₃) as the fluoride source and a catalytic amount of antimony pentachloride (SbCl₅). Anhydrous hydrogen fluoride (HF) can also be used, particularly in industrial settings.[2]

-

Causality of Reagent Choice: The SbCl₅ catalyst is a strong Lewis acid that plays a crucial role. It reacts with SbF₃ to form more reactive antimony chlorofluoride species (e.g., SbCl₄F). This species facilitates the transfer of a fluoride ion to the benzotrichloride's carbon atom while accepting a chloride ion, regenerating the catalyst in the process. The key to forming the -CF₂Cl group, rather than the fully fluorinated -CF₃ group, lies in controlling the reaction stoichiometry and temperature. The progressive replacement of chlorine with the more electronegative fluorine deactivates the carbon center towards further nucleophilic attack, making the stepwise substitution controllable.

A generalized reaction scheme is as follows:

C₆H₅CCl₃ + SbF₃ --(SbCl₅ catalyst)--> C₆H₅CCl₂F + C₆H₅CClF₂ + C₆H₅CF₃

By carefully managing the molar equivalents of the fluorinating agent and the reaction time, the formation of (Chlorodifluoromethyl)benzene (C₆H₅CClF₂) can be maximized.

Caption: Primary synthetic pathway to (Chlorodifluoromethyl)benzene.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood, given the hazardous nature of antimony compounds and halogenated reagents.

Objective: To synthesize (Chlorodifluoromethyl)benzene from benzotrichloride.

Materials:

-

Benzotrichloride (1.0 eq)

-

Antimony trifluoride (SbF₃, ~0.7 eq)

-

Antimony pentachloride (SbCl₅, ~0.05 eq, catalyst)

-

Reaction flask equipped with a reflux condenser and a distillation head

-

Heating mantle

-

Calcium chloride drying tube

Procedure:

-

Apparatus Setup: Assemble a clean, dry reaction flask with a magnetic stirrer, heating mantle, and a reflux condenser topped with a drying tube.

-

Reagent Charging: In the fume hood, charge the reaction flask with benzotrichloride and antimony pentachloride.

-

Fluorination: Begin stirring and gently heat the mixture. Slowly add antimony trifluoride in portions. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots (with extreme caution) and analyzing them by Gas Chromatography (GC) or ¹⁹F NMR to observe the relative ratios of starting material and the mono-, di-, and tri-fluorinated products.[3]

-

Workup & Isolation: Once the desired conversion is achieved, cool the reaction mixture. The product, (Chlorodifluoromethyl)benzene, is isolated by fractional distillation. The different halogenated products have distinct boiling points, allowing for their separation.

-

Purification & Characterization: The collected fraction corresponding to (Chlorodifluoromethyl)benzene is further purified by redistillation. The final product's identity and purity are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Physicochemical Properties and Spectroscopic Signature

The physical and spectroscopic properties of (Chlorodifluoromethyl)benzene are crucial for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₂ | [4][5] |

| Molecular Weight | 162.56 g/mol | [4][5] |

| Appearance | Colorless liquid | [4] |

| Density | 1.233 g/mL at 25 °C | [4][5] |

| Boiling Point | ~155-157 °C | N/A |

| Refractive Index | n20/D 1.464 | [4][5] |

| Flash Point | 37.2 °C (99.0 °F) | [4][5] |

| CAS Number | 349-50-8 | [4][5] |

Spectroscopic Characterization:

-

¹⁹F NMR: This is the most definitive technique for characterization. (Chlorodifluoromethyl)benzene will exhibit a singlet in the ¹⁹F NMR spectrum. The chemical shift provides clear evidence of the difluorinated benzylic carbon.

-

¹H NMR: The spectrum will show multiplets in the aromatic region (δ 7.2-7.5 ppm) corresponding to the five protons on the phenyl ring.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the -CF₂Cl group showing a characteristic triplet due to coupling with the two fluorine atoms. The benzylic carbon itself will also be a triplet with a large C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 162, along with a characteristic M+2 peak at m/z 164 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom.

Applications in Drug Discovery and Development

The introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[6] The chlorodifluoromethyl group, while less common than the trifluoromethyl group, offers a unique combination of steric and electronic properties that can be strategically leveraged by drug designers.[2][7]

The Rationale for Using the -CF₂Cl Moiety:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[7] Replacing metabolically vulnerable C-H bonds at a benzylic position with C-F bonds sterically shields the position and makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's in vivo half-life and bioavailability.[2]

-

Modulation of Lipophilicity: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -CF₂Cl group increases lipophilicity compared to a methyl or hydrogen substituent, which can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier.[2]

-